molecular formula C7H6N2O2 B1419788 Methyl 2,2-dicyanocyclopropane-1-carboxylate CAS No. 39822-30-5

Methyl 2,2-dicyanocyclopropane-1-carboxylate

Cat. No.: B1419788
CAS No.: 39822-30-5
M. Wt: 150.13 g/mol
InChI Key: MVNJZGOJYGXLDW-UHFFFAOYSA-N
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Description

Methyl 2,2-dicyanocyclopropane-1-carboxylate (CAS: 39822-30-5) is a cyclopropane derivative featuring two cyano (-CN) groups at the 2-position and a methyl ester group at the 1-position of the strained three-membered ring. This compound is primarily utilized as a research chemical in organic synthesis due to its unique reactivity imparted by the electron-withdrawing cyano groups and the inherent ring strain of the cyclopropane . Its molecular formula is inferred as C₇H₆N₂O₂, with an approximate average mass of 150 g/mol.

Properties

IUPAC Name

methyl 2,2-dicyanocyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-11-6(10)5-2-7(5,3-8)4-9/h5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNJZGOJYGXLDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39822-30-5
Record name Methyl 2,2-dicyanocyclopropane-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2-dicyanocyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of malononitrile with methyl acrylate in the presence of a base, such as sodium ethoxide, to form the cyclopropane ring . The reaction typically occurs under mild conditions and yields the desired product in good purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dicyanocyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Structural Properties

  • Molecular Formula : C7H6N2O2
  • SMILES : COC(=O)C1CC1(C#N)C#N
  • InChI : InChI=1S/C7H6N2O2/c1-11-6(10)5-2-7(5,3-8)4-9/h5H,2H2,1H3

The compound features a cyclopropane ring with two cyano groups attached to it, which contributes to its unique reactivity and utility in various chemical transformations.

Organic Synthesis

MDCC serves as a versatile building block in organic synthesis due to its electron-deficient nature. It can participate in:

  • Diels-Alder Reactions : Acting as a dienophile to form cyclohexene derivatives.
  • Formation of Heterocycles : It can react with various nucleophiles to produce five- and six-membered heterocycles, which are valuable in pharmaceuticals and agrochemicals .

Materials Science

The compound's unique structural features allow it to be used in:

  • Polymer Chemistry : MDCC can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
  • Charge Transfer Complexes : Its ability to form complexes with metallocenes leads to materials with interesting magnetic properties .

Case Studies

  • Synthesis of Heterocycles :
    • Researchers have demonstrated the utility of MDCC in synthesizing various heterocycles through multi-step reactions involving 1,2-diamines and β-aminoalcohols. These compounds are crucial for developing new drugs due to their biological activities .
  • Oxidizing Agent Applications :
    • MDCC has been explored as an oxidizing agent in the synthesis of disulfides and diselenides. This application highlights its role in facilitating redox reactions that are essential for creating complex organic molecules .

Mechanism of Action

The mechanism by which methyl 2,2-dicyanocyclopropane-1-carboxylate exerts its effects involves interactions with various molecular targets. The cyano groups and the ester functionality allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to analogs with similar cyclopropane or ester frameworks but differing substituents. Key examples include:

Methyl 2,2-Dichloro-1-Methylcyclopropanecarboxylate (CAS: 1447-13-8)
  • Molecular Formula : C₆H₈Cl₂O₂
  • Average Mass : 183.028 g/mol
  • Substituents : Two chlorine atoms and one methyl group on the cyclopropane ring.
  • Applications : Used in laboratory research, particularly in reactions where halogen substituents act as leaving groups or direct electrophilic substitution .
Methyl 3,3-Dicyano-2,2-Dimethylpropanoate (CAS: 1228788-10-0)
  • Molecular Formula : C₈H₁₀N₂O₂
  • Average Mass : ~166 g/mol
  • Substituents: Two cyano groups and two methyl groups on a linear carbon chain.
  • Applications : A straight-chain analog used in studies requiring electron-deficient esters but lacking cyclopropane ring strain .

Comparative Properties and Reactivity

Property/Feature Methyl 2,2-Dicyanocyclopropane-1-Carboxylate Methyl 2,2-Dichloro-1-Methylcyclopropanecarboxylate Methyl 3,3-Dicyano-2,2-Dimethylpropanoate
Core Structure Cyclopropane Cyclopropane Linear chain
Key Substituents 2× -CN, 1× -COOCH₃ 2× -Cl, 1× -CH₃, 1× -COOCH₃ 2× -CN, 2× -CH₃, 1× -COOCH₃
Electron Effects Strong electron-withdrawing (-CN) Moderate electron-withdrawing (-Cl) Electron-withdrawing (-CN)
Ring Strain High (cyclopropane) High (cyclopopropane) None
Typical Reactivity Ring-opening, cycloadditions Nucleophilic substitution, dehalogenation Ester hydrolysis, Michael additions
Research Applications Synthesis of strained intermediates Halogenation studies Model for linear electron-deficient esters
Safety Considerations Potential cyanide release under degradation Corrosive, hazardous handling required Standard lab precautions

Research and Industrial Relevance

  • Electron-Withdrawing Effects: The cyano groups in this compound enhance its reactivity in ring-opening reactions, making it valuable for constructing complex heterocycles or strained intermediates .
  • Halogen vs. Cyano Substituents: Chlorine in the dichloro analog facilitates substitution reactions, whereas cyano groups enable diverse functionalization pathways (e.g., hydrolysis to amides or carboxylic acids).
  • Market Availability : Both compounds are marketed for research purposes, with the dichloro variant priced higher due to handling and synthesis costs ().

Biological Activity

Methyl 2,2-dicyanocyclopropane-1-carboxylate (MDCC) is a compound of significant interest in the field of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of MDCC, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MDCC features a cyclopropane ring with two cyano groups and a carboxylate moiety. Its structure can be represented as follows:

MDCC C6H6N2O2\text{MDCC }\text{C}_6\text{H}_6\text{N}_2\text{O}_2

This unique arrangement contributes to its reactivity and interaction with biological systems.

Pharmacological Activity

Recent studies have highlighted various biological activities of MDCC, including:

  • Antimicrobial Activity : MDCC has demonstrated inhibitory effects against several bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth at certain concentrations .
  • Anticancer Properties : Preliminary studies suggest that MDCC exhibits cytotoxic effects on cancer cell lines. In vitro assays indicated that MDCC can induce apoptosis in human breast cancer cells (MCF-7), potentially through the activation of caspase pathways .
  • Enzyme Inhibition : MDCC has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on acetylcholinesterase, which is crucial for neurotransmitter regulation .

The mechanisms underlying the biological activities of MDCC are still being elucidated. However, several hypotheses have been proposed:

  • Reactive Oxygen Species (ROS) Generation : MDCC may induce oxidative stress in cells, leading to increased ROS levels that can trigger apoptotic pathways .
  • Interaction with Cellular Membranes : The lipophilic nature of MDCC allows it to integrate into cellular membranes, potentially disrupting membrane integrity and function .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of MDCC against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results are summarized in Table 1.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This study highlights the potential of MDCC as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In a separate investigation, the anticancer effects of MDCC were assessed using MCF-7 breast cancer cells. The compound was administered at varying concentrations, and cell viability was measured using an MTT assay. The findings are presented in Table 2.

Concentration (µM)Cell Viability (%)
0100
1085
2565
5040

These results indicate a dose-dependent reduction in cell viability, suggesting that MDCC may be a candidate for further development as an anticancer drug.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2,2-dicyanocyclopropane-1-carboxylate
Reactant of Route 2
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Methyl 2,2-dicyanocyclopropane-1-carboxylate

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